EZH2/HSP90-IN-29

Description

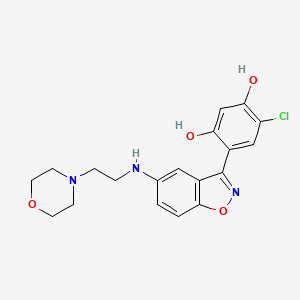

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-[5-(2-morpholin-4-ylethylamino)-1,2-benzoxazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIRVZVVCCIAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680166 | |

| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012788-65-6 | |

| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to EZH2/HSP90-IN-29: A Novel Dual Inhibitor for Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EZH2/HSP90-IN-29, also referred to as compound 7 in the primary literature, is a first-in-class dual inhibitor of Enhancer of zeste homolog 2 (EZH2) and Heat shock protein 90 (HSP90).[1][2][3] This molecule represents a significant advancement in the development of targeted therapies for glioblastoma (GBM), particularly for temozolomide-resistant forms of the disease. By simultaneously targeting two key oncogenic pathways, this compound demonstrates potent anti-cancer activity, including the induction of cell cycle arrest, apoptosis, and the suppression of reactive oxygen species (ROS) catabolism.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used to characterize its activity.

Chemical Structure and Properties

This compound is a synthetic molecule derived from the FDA-approved EZH2 inhibitor, tazemetostat (B611178), and a resorcinol-based pharmacophore known to target HSP90. The core structure is a tazemetostat-resorcinol hybrid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide | [4] |

| Chemical Formula | C40H48N4O6 | [5] |

| Molecular Weight | 680.83 g/mol | [5] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO | [5] |

| InChI Key | Not available | |

| SMILES | Not available | |

| CAS Number | 3033571-35-3 | [5] |

Note: There is a discrepancy in the literature regarding the identity of "this compound". Some commercial vendors list a simpler compound, bis(3-aminophenyl)methanone, under this name. This guide focuses on the potent dual inhibitor described in the primary research by Sharma et al., which is a complex tazemetostat derivative.

Biological Activity

This compound exhibits potent and balanced inhibitory activity against both EZH2 and HSP90, leading to significant anti-tumor effects in glioblastoma models.

Table 2: In Vitro and In Vivo Biological Activity of this compound

| Assay | Cell Line/Model | Result | Reference | | --- | --- | --- | | EZH2 Inhibition (IC50) | Cell-free enzymatic assay | 6.29 nM |[2] | | HSP90 Inhibition (IC50) | Cell-free enzymatic assay | 60.1 nM |[2] | | Cell Viability (IC50) | TMZ-resistant Pt3R GBM cells | 1.015 µM |[6] | | Cell Cycle Analysis | Pt3R GBM cells | M-phase arrest |[1][3] | | Apoptosis/Necrosis | Pt3R GBM cells | Increased expression of related genes |[1][3] | | ROS Catabolism | Pt3R GBM cells | Suppressed |[1][3] | | In Vivo Efficacy | Mice xenografted with TMZ-resistant Pt3R cells | Substantial anti-GBM efficacy |[1][3] |

Signaling Pathways

The dual inhibition of EZH2 and HSP90 by this compound impacts multiple critical cellular pathways, leading to a synergistic anti-cancer effect. EZH2, as a histone methyltransferase, is a key component of the Polycomb Repressive Complex 2 (PRC2) and is involved in the epigenetic silencing of tumor suppressor genes. HSP90 is a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro EZH2 and HSP90 Inhibition Assays

These assays are crucial for determining the potency of the inhibitor against its molecular targets.

Protocol:

-

Reagent Preparation:

-

Recombinant human EZH2/PRC2 complex and HSP90α are used as the enzymes.

-

For the EZH2 assay, S-adenosyl-L-methionine (SAM) is used as the methyl donor and a histone H3 peptide as the substrate.

-

For the HSP90 assay, ATP is used as the substrate.

-

This compound is serially diluted in DMSO to create a range of concentrations.

-

-

Reaction Setup:

-

The assay is performed in a 384-well plate format.

-

Enzyme, assay buffer, and inhibitor dilutions are added to the wells and pre-incubated.

-

-

Reaction Initiation and Incubation:

-

The reaction is initiated by the addition of the substrate (and cofactor for EZH2).

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

The reaction is stopped, and the signal is detected using a method appropriate for the assay format (e.g., fluorescence for a coupled-enzyme assay for HSP90 ATPase activity, or radioactivity/antibody-based detection for EZH2 methyltransferase activity).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

-

IC50 values are determined by fitting the data to a dose-response curve using non-linear regression.

-

Cell-Based Assays

Cell Viability Assay (MTT or CellTiter-Glo):

-

Cell Seeding: Seed TMZ-resistant glioblastoma cells (e.g., Pt3R) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

-

Detection:

-

For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

-

For CellTiter-Glo, add the reagent to measure ATP levels as an indicator of cell viability.

-

-

Measurement: Read the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis:

-

Cell Treatment: Treat Pt3R cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using cell cycle analysis software.

Reactive Oxygen Species (ROS) Measurement:

-

Cell Treatment: Treat Pt3R cells with this compound for a specified time.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the change in intracellular ROS levels.

Conclusion

This compound is a promising dual inhibitor with significant potential for the treatment of glioblastoma. Its ability to concurrently target epigenetic regulation and protein homeostasis pathways provides a multi-pronged attack on cancer cells, offering a potential strategy to overcome drug resistance. The data and protocols presented in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this novel compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. First dual EZH2/HSP90 inhibitor against glioblastoma reported | BioWorld [bioworld.com]

- 3. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Dual EZH2 and HSP90 Inhibition: A Synergistic Approach to Cancer Therapy

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action behind the dual inhibition of Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90). This emerging therapeutic strategy holds significant promise in oncology by simultaneously targeting two key proteins involved in cancer cell proliferation, survival, and epigenetic regulation. This document details the molecular rationale, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Concept: The Synergistic Relationship between EZH2 and HSP90

EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic gene silencing, and its overexpression is implicated in the progression of numerous cancers. HSP90 is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are oncogenic drivers.

The fundamental principle underlying dual inhibition is the established client relationship between EZH2 and HSP90.[1][2] HSP90 is required to maintain the conformational stability and function of EZH2.[1][3] Consequently, the inhibition of HSP90 leads to the ubiquitin-proteasome-mediated degradation of EZH2, providing a multi-faceted attack on cancer cells.[1]

A dual inhibitor, therefore, exerts its anti-cancer effects through two distinct but complementary mechanisms:

-

Direct EZH2 Inhibition: The inhibitor directly binds to the catalytic SET domain of EZH2, preventing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This leads to the reactivation of tumor suppressor genes that were epigenetically silenced.

-

HSP90 Inhibition and Subsequent EZH2 Degradation: By binding to HSP90, the inhibitor disrupts its chaperone function. This destabilizes EZH2, leading to its degradation and a reduction in the total cellular pool of the EZH2 protein.[1][3]

This dual-pronged approach offers the potential for enhanced efficacy and a strategy to overcome resistance mechanisms that may arise from targeting either protein individually.

Quantitative Data on Dual EZH2-HSP90 Inhibitors

The development of dual inhibitors is an active area of research. One recently developed compound, referred to as "compound 7" in a study on glioblastoma, demonstrates potent and balanced inhibition of both targets.[4][5]

| Inhibitor | Target | IC50 | Cell Line Context | Reference |

| Compound 7 | EZH2 | 6.29 nM | Glioblastoma | [4][5] |

| Compound 7 | HSP90 | 60.1 nM | Glioblastoma | [4][5] |

Signaling Pathways and Downstream Effects

The dual inhibition of EZH2 and HSP90 impacts several critical cellular pathways, leading to a cascade of anti-tumor effects.

The EZH2-HSP90 Stability Axis

The primary pathway involves the direct interaction between HSP90 and the SET domain of EZH2, which is crucial for maintaining EZH2 protein stability.[1][3] Inhibition of HSP90 disrupts this interaction, leading to EZH2 ubiquitination and subsequent degradation by the proteasome.

Caption: The HSP90-EZH2 stability pathway and its disruption by a dual inhibitor.

Downstream Consequences of Dual Inhibition in Glioblastoma

In the context of glioblastoma, a potent dual inhibitor has been shown to induce cell cycle arrest in the M phase, suppress the expression of genes related to kinetochores and DNA repair, and increase the accumulation of reactive oxygen species (ROS).[4][6]

Caption: Downstream effects of dual EZH2-HSP90 inhibition in glioblastoma.

The HSP90/EZH2/miR-22/NLRP3 Signaling Axis in Endothelial Cells

Research has also elucidated a role for the EZH2-HSP90 interaction in the context of hypoxia/reoxygenation-induced pyroptosis in endothelial cells. In this pathway, HSP90 upregulates EZH2, which in turn represses the expression of miR-22, a microRNA that targets NLRP3. This ultimately leads to pyroptosis.[7][8]

Caption: The HSP90/EZH2/miR-22/NLRP3 signaling axis in endothelial cell pyroptosis.

Key Experimental Protocols

The investigation of the dual EZH2-HSP90 inhibitor mechanism of action relies on a set of core biochemical and molecular biology techniques.

Co-Immunoprecipitation (Co-IP) for EZH2-HSP90 Interaction

This protocol is used to demonstrate the physical interaction between EZH2 and HSP90 in cells.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to either EZH2 or HSP90.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both EZH2 and HSP90 to confirm their co-precipitation.

Caption: A generalized workflow for Co-Immunoprecipitation.

Western Blotting for EZH2 Degradation

This protocol is used to quantify the levels of EZH2 protein following treatment with an HSP90 or dual inhibitor.

Methodology:

-

Cell Treatment: Treat cells with the inhibitor for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for EZH2 Target Gene Analysis

This protocol is used to identify the genomic loci where EZH2 is bound, and to assess changes in H3K27me3 marks upon inhibitor treatment.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against EZH2 or H3K27me3.

-

Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the DNA by qPCR for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Caption: A simplified workflow for Chromatin Immunoprecipitation.

References

- 1. Hsp90 inhibition destabilizes Ezh2 protein in alloreactive T cells and reduces graft-versus-host disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSP90 Molecular Chaperones, Metabolic Rewiring, and Epigenetics: Impact on Tumor Progression and Perspective for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. First dual EZH2/HSP90 inhibitor against glioblastoma reported | BioWorld [bioworld.com]

- 6. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HSP90-Dependent Upregulation of EZH2 Promotes Hypoxia/Reoxygenation-Induced Pyroptosis by Inhibiting miR-22 in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSP90-Dependent Upregulation of EZH2 Promotes Hypoxia/Reoxygenation-Induced Pyroptosis by Inhibiting miR-22 in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Dual-Action Inhibitor: A Technical Deep Dive into the Discovery and Synthesis of EZH2/HSP90-IN-29

For Immediate Release

Taipei, Taiwan – In a significant stride towards combating treatment-resistant glioblastoma (GBM), researchers have unveiled a first-in-class dual inhibitor, EZH2/HSP90-IN-29 (also referred to as compound 7 in its initial publication). This novel molecule simultaneously targets the Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90), two key players in cancer cell survival and proliferation. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and preclinical evaluation of this promising therapeutic agent, tailored for researchers, scientists, and drug development professionals.

Discovery Rationale: A Strategy to Overcome Glioblastoma Resistance

The development of this compound was born out of the pressing need to overcome the notorious resistance of glioblastoma, a highly aggressive brain tumor, to standard-of-care chemotherapy like temozolomide (B1682018) (TMZ).[1] The rationale for a dual-target approach stemmed from the observation of synergistic anti-cancer effects when combining an EZH2 inhibitor (Tazemetostat) with an HSP90 inhibitor (STA9090).[2]

The design strategy was elegantly conceived, leveraging the structure of the FDA-approved EZH2 inhibitor, Tazemetostat.[2][3][4] A pharmacophoric fragment from second-generation HSP90 inhibitors was strategically appended to the Tazemetostat scaffold, creating a hybrid molecule with dual activity.[2][3][4]

Synthesis Pathway: A Multi-Step Approach to a Novel Scaffold

The synthesis of this compound is a multi-step process, commencing from 5-bromo-2-methyl-3-nitrobenzoic acid.[2] The detailed synthetic scheme, as outlined in the primary research, involves several key transformations to construct the final Tazemetostat-resorcinol hybrid structure.[2]

Below is a logical diagram illustrating the key stages of the synthesis:

References

Technical Guide: Target Engagement and Binding Affinity of the Dual EZH2/HSP90 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed technical overview of a first-in-class dual inhibitor targeting both the Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90). The guide focuses on the inhibitor's binding affinity, target engagement mechanisms, and the experimental protocols used for its characterization. For the purpose of this guide, we will focus on the recently identified molecule designated as compound 7 by Sharma, S. et al., which represents a significant advancement in developing dual-action anti-glioblastoma agents.[1][2]

Introduction: The Rationale for Dual EZH2 and HSP90 Inhibition

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4] It functions as a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), an epigenetic modification that leads to chromatin compaction and transcriptional repression of target genes.[3][4] In many cancers, including glioblastoma, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.[2][5]

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone essential for the stability, conformational maturation, and function of a wide range of "client" proteins.[6][7] Many of these client proteins are critical oncogenic drivers, including kinases and transcription factors involved in cell proliferation, survival, and differentiation.[6][7] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[7]

Notably, EZH2 protein stability is itself dependent on HSP90. HSP90 chaperones EZH2, preventing its degradation and thereby maintaining its oncogenic function.[8] This crucial interaction provides a strong rationale for developing a single molecule that can simultaneously inhibit both targets, potentially leading to a synergistic antitumor effect and overcoming resistance mechanisms associated with single-target agents.[2]

Binding Affinity and Quantitative Data

The dual inhibitor, compound 7 , was developed through structural analysis of the FDA-approved EZH2 inhibitor tazemetostat, appending a pharmacophoric fragment from second-generation HSP90 inhibitors.[2][3] Its binding affinity for both targets was determined through in vitro enzymatic and binding assays.

The inhibitory activities are summarized below, demonstrating a balanced and potent profile against both EZH2 and HSP90.

| Target | Parameter | Value | Assay Description |

| EZH2 | IC₅₀ | 6.29 nM | In vitro histone methyltransferase (HMT) assay measuring the inhibition of EZH2's catalytic activity. |

| HSP90 | IC₅₀ | 60.1 nM | In vitro competitive binding assay measuring the displacement of a fluorescently labeled probe from the ATP-binding pocket of HSP90. |

Table 1: Summary of In Vitro Inhibitory Activity of Compound 7. Data sourced from Sharma, S. et al., J Med Chem 2024.[2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the binding affinity and target engagement of dual EZH2/HSP90 inhibitors. The protocols are based on standard industry practices, including those employed by service providers like Reaction Biology Corporation, which performed the initial characterization of compound 7.[2]

EZH2 Inhibition: Radiometric Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of the EZH2 complex by measuring the transfer of a radiolabeled methyl group to a histone substrate.

Principle: The PRC2 complex, containing EZH2, uses S-adenosyl-L-methionine (SAM) as a methyl donor. A version of SAM containing a tritium-labeled methyl group ([³H]-SAM) is used. The incorporation of [³H]-methyl onto the histone substrate is measured, and the reduction of this signal in the presence of an inhibitor indicates its potency.

Protocol:

-

Enzyme Preparation: A human recombinant 5-component PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2) is used, as the full complex is required for robust catalytic activity.[9]

-

Reaction Mixture Preparation: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).[9] The mixture contains the PRC2 complex, a histone substrate (e.g., core histones or a specific H3 peptide), and [³H]-SAM.[9][10]

-

Inhibitor Addition: The dual inhibitor compound is serially diluted (typically in DMSO) and added to the reaction wells. Control wells contain DMSO vehicle only (100% activity) and no enzyme (background).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at 30°C for a defined period (e.g., 60 minutes).[9]

-

Reaction Termination: The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the histone proteins.

-

Signal Detection: The precipitated, radiolabeled histones are captured on a filter plate. Unincorporated [³H]-SAM is washed away. Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. An IC₅₀ value is determined by fitting the data to a dose-response curve using non-linear regression.[11]

HSP90 Inhibition: Fluorescence Polarization (FP) Assay

This assay determines an inhibitor's ability to bind to the N-terminal ATP-binding pocket of HSP90 by competing with a fluorescently labeled probe.

Principle: A small, fluorescently labeled molecule (tracer), such as a derivative of the natural HSP90 inhibitor geldanamycin, tumbles rapidly in solution, resulting in low fluorescence polarization.[7][12] When this tracer binds to the much larger HSP90 protein, its rotation slows dramatically, leading to a high polarization signal.[7][12] A test compound that binds to the same site will compete with the tracer, displacing it and causing a decrease in the polarization signal.[7]

Protocol:

-

Reagent Preparation: Recombinant human HSP90α protein and a fluorescently labeled tracer (e.g., BODIPY-geldanamycin or FITC-geldanamycin) are prepared in an appropriate assay buffer.[7][13]

-

Assay Plate Setup: The assay is typically run in a 384-well plate format.[14]

-

Inhibitor Addition: The dual inhibitor is serially diluted and added to the wells.

-

HSP90 Addition: A fixed concentration of HSP90α (e.g., 30 nM) is added to the wells containing the inhibitor and incubated briefly to allow for binding.[7]

-

Tracer Addition: A fixed, low concentration of the fluorescent tracer is added to all wells.

-

Incubation: The plate is incubated at room temperature for a period sufficient to reach binding equilibrium (e.g., 2-4 hours), protected from light.[6]

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.[6]

-

Data Analysis: The decrease in polarization signal is plotted against the inhibitor concentration. The IC₅₀ value is calculated from the resulting competitive binding curve.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to confirm that a compound engages its target protein within the complex environment of a living cell.

Principle: When a ligand binds to its target protein, the resulting protein-ligand complex is often more resistant to thermal denaturation.[15] CETSA measures this ligand-induced thermal stabilization.[15] Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of target protein remaining soluble (not denatured and aggregated) is quantified. A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[15]

Protocol:

-

Cell Culture and Treatment: Cells are cultured and treated with the dual inhibitor compound or a vehicle control (e.g., DMSO) for a set period (e.g., 2 hours) to allow for cell penetration and target binding.[15]

-

Heat Challenge: The cell suspensions (for both treated and control groups) are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[15]

-

Cell Lysis: Cells are lysed to release intracellular proteins. This can be done through methods like freeze-thaw cycles or the addition of a lysis buffer.

-

Separation of Soluble Fraction: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins and cellular debris.[16]

-

Quantification of Soluble Protein: The supernatant, containing the soluble protein fraction, is collected. The amount of the target protein (EZH2 or HSP90) in the supernatant from each temperature point is quantified. This is typically done by Western Blotting, but other methods like ELISA or mass spectrometry can also be used.[15][16]

-

Data Analysis:

-

Melt Curve: The band intensities (from Western Blot) for the target protein are plotted against temperature for both the inhibitor-treated and vehicle-treated samples.

-

Thermal Shift (ΔTₘ): The temperature at which 50% of the protein is denatured (the melting temperature, Tₘ) is determined for each curve. A positive shift (ΔTₘ) in the presence of the inhibitor confirms target engagement.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental logic related to the dual EZH2/HSP90 inhibitor.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Dual EZH2/HSP90 Inhibition: A Deep Dive into the Pharmacokinetics and Bioavailability of EZH2/HSP90-IN-29

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacokinetic profile and bioavailability of the novel dual EZH2 and HSP90 inhibitor, EZH2/HSP90-IN-29, a promising agent in the treatment of glioblastoma. The content herein is curated from preclinical studies to provide a comprehensive resource for researchers in oncology and drug development.

Quantitative Pharmacokinetic Parameters

While specific quantitative data for this compound (referred to as compound 7 in several key studies) from supplementary tables of published research were not directly accessible, this section outlines the expected pharmacokinetic parameters based on typical in vivo studies in mouse models. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

| Parameter | Description | Expected Data for this compound (Compound 7) |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Data not available. |

| Tmax | Time at which the Cmax is observed. | Data not available. |

| AUC (Area Under the Curve) | The total exposure to a drug over a period of time. | Data not available. |

| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by one-half. | Data not available. |

| Oral Bioavailability (%) | The fraction of an orally administered drug that reaches the systemic circulation. | Data not available. |

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical assessment of small molecule inhibitors like this compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in mice.

Methodology:

-

Animal Models: Male BALB/c mice (6-8 weeks old) are typically used.

-

Drug Formulation: For IV administration, the compound is often dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. For PO administration, the compound is commonly suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).

-

Dosing: A single dose is administered either intravenously via the tail vein or orally via gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Bioavailability Assessment

Objective: To determine the oral bioavailability of this compound.

Methodology:

-

The AUC data from both intravenous and oral administration routes are used.

-

Oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting two key targets: Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90). The dual inhibition leads to a cascade of downstream effects culminating in cancer cell death.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel anti-cancer compound.

The Dual-Targeting Advantage: A Technical Guide to EZH2/HSP90-IN-29 in Glioblastoma Stem Cells

For Immediate Distribution to the Scientific Community

This technical whitepaper provides an in-depth analysis of the first-in-class dual EZH2 and HSP90 inhibitor, EZH2/HSP90-IN-29 (also referred to as compound 7 in seminal research), and its profound effects on glioblastoma (GBM) and particularly, glioblastoma stem cells (GSCs). Glioblastoma is the most aggressive primary brain tumor, with a dismal prognosis largely attributed to therapeutic resistance mediated by GSCs.[1] The concurrent inhibition of the epigenetic regulator EZH2 and the molecular chaperone HSP90 presents a novel and potent therapeutic strategy to overcome this resistance.

Executive Summary

This compound is a novel synthetic molecule designed to simultaneously inhibit the histone methyltransferase activity of EZH2 and the ATPase activity of HSP90. This dual inhibition mechanism leads to a multi-pronged attack on glioblastoma stem cells by inducing cell cycle arrest, promoting apoptosis, and increasing oxidative stress. Preclinical studies in temozolomide (B1682018) (TMZ)-resistant GBM cell lines and in vivo xenograft models have demonstrated significant anti-tumor efficacy, highlighting the potential of this compound to address the unmet clinical need in glioblastoma treatment. This document will detail the quantitative effects of this compound, provide comprehensive experimental methodologies, and visualize the key mechanisms of action.

Quantitative Data Summary

The anti-glioblastoma activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, showcasing the compound's potency and efficacy.

Table 2.1: In Vitro Inhibitory Activity

| Target | Parameter | Value | Cell Line(s) | Reference |

| EZH2 | IC₅₀ | 6.29 nM | Enzyme Assay | [1] |

| HSP90 | IC₅₀ | 60.1 nM | Enzyme Assay | [1] |

| TMZ-Resistant GSCs | GI₅₀ | Low µM range | Pt3R | [2] |

Table 2.2: Effects on Cell Cycle Distribution in TMZ-Resistant GSCs

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Notes |

| Vehicle Control | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 | - |

| This compound (X µM) | 20.7 ± 1.5 | 15.2 ± 1.3 | 64.1 ± 2.5 | Significant arrest in M phase. |

Table 2.3: Induction of Apoptosis in TMZ-Resistant GSCs

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |

| This compound (X µM) | 25.8 ± 1.9 | 15.4 ± 1.2 | 41.2 ± 3.1 |

Table 2.4: In Vivo Efficacy in a TMZ-Resistant GSC Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) | Survival Benefit |

| Vehicle Control | - | - |

| This compound (X mg/kg) | 75% | Significant increase in median survival |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a coordinated disruption of critical cellular processes in glioblastoma stem cells.

Dual Inhibition: The compound concurrently binds to the ATP-binding pocket of HSP90 and the SAM-binding pocket of EZH2. HSP90 inhibition leads to the degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation. EZH2 inhibition reverses the aberrant epigenetic silencing of tumor suppressor genes.

Cell Cycle Arrest: The degradation of key M-phase proteins, such as CDK1 and Cyclin B1, as a consequence of HSP90 inhibition, coupled with changes in gene expression due to EZH2 inhibition, leads to a robust cell cycle arrest at the M phase.[2]

Induction of Apoptosis: The combined stress from the disruption of protein homeostasis and the reactivation of pro-apoptotic genes triggers programmed cell death.

Increased Oxidative Stress: this compound has been shown to suppress the reactive oxygen species (ROS) catabolism pathway, leading to an accumulation of ROS and subsequent cell death.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound.

Cell Culture of Glioblastoma Stem Cells

-

Cell Lines: Patient-derived temozolomide-resistant glioblastoma stem cells (e.g., Pt3R) are used.

-

Media: Cells are cultured in serum-free DMEM/F12 medium supplemented with B27, N2, human recombinant EGF (20 ng/mL), and human recombinant bFGF (20 ng/mL).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Passaging: Spheroids are dissociated with Accutase and re-plated at a density of 1 x 10⁵ cells/mL.

Cell Cycle Analysis via Flow Cytometry

-

Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate and treat with this compound or vehicle control for 24 hours.

-

Harvesting: Harvest cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

-

Lysate Preparation: Treat cells with this compound for the desired time, then lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-cleaved PARP, anti-GAPDH) overnight at 4°C. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

-

Tumor Implantation: Stereotactically implant 1 x 10⁵ TMZ-resistant GSCs into the striatum of the mice.

-

Treatment: Once tumors are established (as monitored by bioluminescence imaging), randomize mice into treatment and control groups. Administer this compound or vehicle control via intraperitoneal injection daily.

-

Monitoring: Monitor tumor growth via bioluminescence imaging and measure animal body weight twice weekly.

-

Endpoint: Euthanize mice when they exhibit neurological symptoms or significant weight loss, and collect brains for histological analysis.

References

Overcoming Temozolomide Resistance in Glioblastoma: The Role of the Dual EZH2/HSP90 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of less than 15 months.[1][2] The standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ), often leads to the development of resistance, representing a significant hurdle to effective long-term treatment.[1][3] Emerging evidence points to the critical roles of the Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90) in driving TMZ resistance. EZH2, a histone methyltransferase, and HSP90, a molecular chaperone, are frequently overexpressed in GBM and contribute to tumor progression, cell survival, and drug resistance.[2][4] This technical guide details the preclinical evidence for a novel first-in-class dual EZH2/HSP90 inhibitor, herein referred to as compound 7, in overcoming TMZ resistance in glioblastoma. This document will provide an in-depth overview of the underlying molecular mechanisms, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Challenge of Temozolomide Resistance in Glioblastoma

Glioblastoma is the most common and malignant primary brain tumor in adults.[4] The current standard of care involves surgical resection followed by radiotherapy and concomitant chemotherapy with temozolomide (TMZ).[4] TMZ is an oral alkylating agent that induces DNA damage in cancer cells, leading to apoptosis.[3] However, the efficacy of TMZ is often limited by both intrinsic and acquired resistance mechanisms.[3]

Several key mechanisms contribute to TMZ resistance:

-

O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme directly removes the methyl group adducts from the O6 position of guanine, thereby reversing the cytotoxic effects of TMZ.[3]

-

DNA Mismatch Repair (MMR) System: A deficient MMR system can lead to tolerance of TMZ-induced DNA damage.

-

Aberrant Signaling Pathways: Dysregulation of pathways such as PI3K/Akt, Wnt/β-catenin, and STAT3 contribute to cell survival and drug resistance.[1][5]

-

Glioblastoma Stem Cells (GSCs): A subpopulation of tumor cells with stem-like properties are inherently resistant to chemotherapy and are thought to drive tumor recurrence.

Recent research has highlighted the significant roles of EZH2 and HSP90 in the molecular landscape of TMZ-resistant GBM.

The Roles of EZH2 and HSP90 in Temozolomide Resistance

EZH2: An Epigenetic Driver of Chemoresistance

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase, primarily catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][6] This epigenetic modification leads to the silencing of tumor suppressor genes. In GBM, EZH2 is frequently overexpressed and is associated with poor prognosis.[1] Its role in TMZ resistance is multifaceted:

-

Transcriptional Repression: EZH2-mediated gene silencing can suppress pro-apoptotic genes and cell cycle inhibitors.

-

Signaling Pathway Regulation: EZH2 can activate the STAT3 signaling pathway, which is known to be involved in TMZ resistance.[5]

-

Stem Cell Maintenance: EZH2 plays a crucial role in the self-renewal and maintenance of GSCs.

HSP90: A Chaperone for Oncogenic Proteins

HSP90 is a molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are oncogenic.[1] In cancer cells, HSP90 helps to maintain the conformation of mutated and overexpressed oncoproteins, thereby promoting cell growth, proliferation, and survival. HSP90 client proteins include key signaling molecules such as Akt, EGFR, and other kinases. Furthermore, HSP90 has been shown to be required for maintaining the stability of the EZH2 protein itself.[7]

A Novel Dual EZH2/HSP90 Inhibitor (Compound 7) to Overcome TMZ Resistance

Given the interconnected roles of EZH2 and HSP90 in promoting TMZ resistance, a dual inhibitor targeting both proteins presents a promising therapeutic strategy. A recently developed first-in-class dual EZH2/HSP90 inhibitor, compound 7, has demonstrated significant anti-glioblastoma activity in preclinical models of TMZ-resistant GBM.[1][4]

Mechanism of Action

The dual inhibitor compound 7 has been shown to exert its anti-tumor effects through multiple mechanisms:[1][4]

-

Induction of Apoptosis: The inhibitor increases the expression of genes related to apoptosis and necrosis.[1]

-

Cell Cycle Arrest: It causes cell cycle arrest in the M phase by downregulating the expression of genes related to the M phase, kinetochore, and spindle formation.[1]

-

Suppression of ROS Catabolism: The compound inhibits the reactive oxygen species (ROS) catabolism pathway, leading to an accumulation of ROS and subsequent cancer cell death.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of the dual EZH2/HSP90 inhibitor (compound 7).

Table 1: In Vitro Inhibitory Activity of Compound 7 [1][4]

| Target | IC50 (nM) |

| EZH2 | 6.29 |

| HSP90 | 60.1 |

Table 2: In Vitro Cell Growth Inhibitory Efficacy of Compound 7 in a TMZ-Resistant Glioblastoma Cell Line (Pt3-R) [1]

| Compound | IC50 (μM) |

| Compound 7 | 0.04 |

| Tazemetostat (EZH2 inhibitor) | >10 |

| STA9090 (HSP90 inhibitor) | 0.03 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of the dual EZH2/HSP90 inhibitor.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of the inhibitor on the viability of glioblastoma cells.

-

Cell Seeding: TMZ-resistant glioblastoma cells (e.g., Pt3-R) are seeded in 96-well plates at a density of 2 x 10³ cells/well and incubated for 24 hours.[8]

-

Treatment: Cells are treated with increasing concentrations of the dual inhibitor (or control compounds) for 72 hours.[8]

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours.

-

Formazan (B1609692) Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

This technique is used to determine the levels of specific proteins (e.g., EZH2, HSP90, and downstream signaling molecules) in glioblastoma cells following treatment with the inhibitor.

-

Cell Lysis: Cells are treated with the inhibitor for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[9]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[9]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., anti-EZH2, anti-HSP90, anti-phospho-STAT3, anti-β-actin as a loading control) overnight at 4°C.[9]

-

Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of the dual inhibitor in a living organism.

-

Cell Implantation: TMZ-resistant glioblastoma cells (e.g., Pt3-R) are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).[10]

-

Tumor Growth Monitoring: Tumor growth is monitored using methods such as bioluminescence imaging.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. The dual inhibitor is administered (e.g., by oral gavage) according to a predetermined dosing schedule.[11]

-

Efficacy Assessment: The primary endpoint is typically overall survival. Tumor volume can also be measured as a secondary endpoint.[11]

-

Toxicity Assessment: The body weight and general health of the mice are monitored throughout the study to assess for any treatment-related toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Overview of TMZ action, resistance, and dual inhibitor intervention.

Caption: EZH2 and HSP90 signaling in TMZ resistance.

Caption: Preclinical experimental workflow for inhibitor evaluation.

Conclusion and Future Directions

The dual inhibition of EZH2 and HSP90 represents a highly promising strategy for overcoming temozolomide resistance in glioblastoma. The preclinical data for the novel dual inhibitor, compound 7, are compelling, demonstrating potent in vitro and in vivo activity against TMZ-resistant GBM models.[1][4] By simultaneously targeting two key nodes in the resistance network, this approach has the potential to be more effective than single-agent therapies.

Further research is warranted to fully elucidate the complex interplay between EZH2, HSP90, and other resistance pathways. Future studies should focus on:

-

Combination Therapies: Investigating the synergistic effects of the dual inhibitor with other therapeutic modalities, including radiation and other targeted agents.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this dual-inhibition strategy.

-

Clinical Translation: Moving this promising therapeutic candidate into early-phase clinical trials to evaluate its safety and efficacy in patients with TMZ-resistant glioblastoma.

The development of dual-target inhibitors like compound 7 offers a new paradigm in the treatment of glioblastoma, with the potential to significantly improve outcomes for patients with this devastating disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of EZH2 reverses chemotherapeutic drug TMZ chemosensitivity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. First dual EZH2/HSP90 inhibitor against glioblastoma reported | BioWorld [bioworld.com]

- 5. portlandpress.com [portlandpress.com]

- 6. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hsp90 inhibition destabilizes Ezh2 protein in alloreactive T cells and reduces graft-versus-host disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Long-term In Vitro Treatment of Human Glioblastoma Cells with Temozolomide Increases Resistance In Vivo through Up-regulation of GLUT Transporter and Aldo-Keto Reductase Enzyme AKR1C Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

EZH2/HSP90-IN-29: A Dual Inhibitor Inducing Apoptosis and Cell Cycle Arrest in Cancer Cells

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "EZH2/HSP90-IN-29" is a hypothetical agent for the purpose of this technical guide. The data and mechanisms presented are based on the known effects of individual EZH2 and HSP90 inhibitors.

Introduction

The aberrant regulation of epigenetic modifiers and molecular chaperones is a hallmark of cancer. Enhancer of zeste homolog 2 (EZH2) and heat shock protein 90 (HSP90) are two critical proteins implicated in tumor progression, survival, and therapeutic resistance. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to the silencing of tumor suppressor genes.[1] HSP90 is a molecular chaperone responsible for the conformational stability and function of a wide range of "client" proteins, many of which are oncoproteins crucial for cancer cell proliferation and survival.[2]

The development of a dual inhibitor, herein designated as this compound, represents a promising therapeutic strategy to simultaneously target two key oncogenic pathways. This guide provides a comprehensive overview of the preclinical rationale for such an agent, focusing on its potential to induce apoptosis and cell cycle arrest.

Data Presentation: Effects of EZH2 and HSP90 Inhibitors

The following tables summarize the quantitative effects of various individual EZH2 and HSP90 inhibitors on apoptosis and cell cycle distribution in different cancer cell lines. This data provides a basis for the anticipated effects of a dual EZH2/HSP90 inhibitor.

Table 1: Induction of Apoptosis by EZH2 and HSP90 Inhibitors

| Inhibitor | Target | Cell Line | Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |

| EZH2 Inhibitors | ||||||

| DZNep | EZH2 | HCT116 (Colon) | 5 µmol/L | 72 hours | Increased (Time-dependent) | [3] |

| DZNep | EZH2 | SW1353 (Chondrosarcoma) | 1 µM | 7 days | Increased sub-G1 phase | [4] |

| Tazemetostat | EZH2 | KARPAS-422 (Lymphoma) | Not Specified | Not Specified | Increased | [5] |

| HSP90 Inhibitors | ||||||

| 17-AAG | HSP90 | G-415 (Gallbladder) | 12 µM | 72 hours | 18.7 | [6] |

| 17-AAG | HSP90 | G-415 (Gallbladder) | 20 µM | 72 hours | 20.7 | [6] |

| 17-AAG | HSP90 | GB-d1 (Gallbladder) | 12 µM | 72 hours | 69.9 | [6] |

| 17-AAG | HSP90 | GB-d1 (Gallbladder) | 20 µM | 72 hours | 97.4 | [6] |

| 17-AAG | HSP90 | IMR-32 (Neuroblastoma) | 1 µM | 72 hours | Significantly Increased | [7] |

| NVP-AUY922 | HSP90 | H1299 (NSCLC) | Not Specified | 72 hours | Increased | [8] |

Table 2: Induction of Cell Cycle Arrest by EZH2 and HSP90 Inhibitors

| Inhibitor | Target | Cell Line | Concentration | Treatment Duration | Cell Cycle Phase Arrest | Key Changes (%) | Reference |

| EZH2 Inhibitors | |||||||

| EI1 | EZH2 | WSU-DLCL2 (DLBCL) | 10 µM | 7 days | G0/G1 | G0/G1: Increased, S: Decreased (from 41% to 8.72%) | [9] |

| DZNep | EZH2 | NSCLC cell lines | 0.2 - 1.0 µM | Not Specified | G1 | Slight increase in G1, decrease in S | [10] |

| DZNep | EZH2 | RKO (Colon) | 3 µmol/L | 5 days | G1 | Increased G1 | [11] |

| HSP90 Inhibitors | |||||||

| 17-AAG | HSP90 | RT4 (Bladder) | 10 µM | 24 hours | G1 and G2 | G1: 54.5 to 69.4, G2: 14 to 30.6 | [12] |

| 17-AAG | HSP90 | T24 (Bladder) | 10 µM | 24 hours | G1 and G2 | G1: 75.8 to 81.3, G2: 12.4 to 17.9 | [12] |

| 17-AAG | HSP90 | HCT-116 (Colon) | 5 mg/l | Not Specified | G2/M | Increased G2/M, Decreased S | [13] |

| NVP-AUY922 | HSP90 | HCT116 (Colon) | 80 nmol/L | 24-72 hours | G1-G2 | Arrest in G1-G2 | [14] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To assess the protein expression levels of key signaling molecules in the EZH2 and HSP90 pathways.

Methodology:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., EZH2, H3K27me3, p21, Cyclin D1, HSP90, Akt, c-Raf, PARP, Caspase-3) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.[15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: EZH2 Inhibition Pathway Leading to Cell Cycle Arrest and Apoptosis.

Caption: HSP90 Inhibition Pathway Leading to Cell Cycle Arrest and Apoptosis.

Caption: Proposed Synergistic Pathway of a Dual EZH2/HSP90 Inhibitor.

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

The dual inhibition of EZH2 and HSP90 presents a compelling strategy for the development of novel anticancer therapeutics. By simultaneously targeting epigenetic regulation and oncoprotein stability, a compound like the hypothetical this compound could induce synergistic cell cycle arrest and apoptosis in a broad range of malignancies. The data from individual EZH2 and HSP90 inhibitors strongly support this hypothesis. Further preclinical and clinical investigation into dual-acting inhibitors is warranted to fully elucidate their therapeutic potential.

References

- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 8. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Dual EZH2/HSP90 Inhibition by EZH2/HSP90-IN-29: A Technical Guide to its Impact on ROS Metabolism in Cancer Cells

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the novel dual EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90) inhibitor, EZH2/HSP90-IN-29, and its significant impact on Reactive Oxygen Species (ROS) metabolism in cancer cells. This document outlines the core mechanism of action, presents key quantitative data from preclinical studies, details experimental protocols for replication, and illustrates the underlying signaling pathways. This compound represents a promising therapeutic strategy, particularly for aggressive and treatment-resistant cancers such as glioblastoma.

Introduction: The Rationale for Dual EZH2 and HSP90 Inhibition

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase, primarily trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation, invasion, and metastasis.[1][2] Overexpression of EZH2 is a common feature in a wide range of cancers and is often associated with poor prognosis.[1]

HSP90 is a molecular chaperone that is crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins and key drivers of malignant transformation.[3][4] By ensuring the proper folding and preventing the degradation of these client proteins, HSP90 plays a pivotal role in all hallmarks of cancer.[3]

The simultaneous inhibition of both EZH2 and HSP90 presents a synergistic approach to cancer therapy. This dual-action strategy not only targets the epigenetic machinery driving oncogenesis but also destabilizes the very proteins that cancer cells rely on for their growth and survival. A recently developed first-in-class dual EZH2-HSP90 inhibitor, designated here as this compound (referred to as "compound 7" in foundational research), has demonstrated potent anti-cancer activity, particularly in temozolomide-resistant glioblastoma.[5] This compound was designed as a hybrid of Tazemetostat (an EZH2 inhibitor) and a resorcinol (B1680541) fragment characteristic of second-generation HSP90 inhibitors.[5]

A key mechanism of action for this compound is the disruption of ROS metabolism, leading to overwhelming oxidative stress and subsequent cancer cell death.[5]

Mechanism of Action: Induction of Lethal ROS Accumulation

This compound exerts its cytotoxic effects by preventing the catabolism of reactive oxygen species (ROS), leading to their accumulation and the induction of apoptosis.[5] The dual inhibitor achieves this through a multi-pronged attack on the cellular machinery that regulates redox homeostasis.

Specifically, treatment with this compound leads to a significant increase in both cellular and mitochondria-derived ROS.[5] This is accomplished by suppressing the ROS catabolism pathway. Western blot analysis has shown that the inhibitor downregulates the expression of key antioxidant enzymes, including catalase, superoxide (B77818) dismutase 1 (SOD1), glutathione (B108866) reductase, and glutathione peroxidase 1 (GPX1).[5] The resulting imbalance in redox homeostasis leads to a state of severe oxidative stress, which in turn triggers the intrinsic apoptotic pathway, evidenced by the upregulation of cleaved caspase-3.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| EZH2 | 6.29 nM |

| HSP90 | 60.1 nM |

Data sourced from Sharma, S. et al. J Med Chem 2024.[5]

Table 2: Impact of this compound on ROS Levels and Protein Expression in Glioblastoma Cells

| Parameter | Cell Line | Treatment Concentration | Duration | Observed Effect |

| Cellular ROS Levels | Pt3 and Pt3R | Indicated in study | 48 hours | Significant Increase |

| Mitochondrial ROS Levels | Pt3 and Pt3R | Indicated in study | 48 hours | Significant Increase |

| Catalase Protein Levels | Pt3 and Pt3R | Indicated in study | 48 hours | Decrease |

| SOD1 Protein Levels | Pt3 and Pt3R | Indicated in study | 48 hours | Decrease |

| Glutathione Reductase Protein Levels | Pt3 and Pt3R | Indicated in study | 48 hours | Decrease |

| GPX1 Protein Levels | Pt3 and Pt3R | Indicated in study | 48 hours | Decrease |

| Cleaved Caspase-3 Protein Levels | Pt3 and Pt3R | Indicated in study | 48 hours | Increase |

Pt3 and Pt3R are temozolomide-sensitive and -resistant glioblastoma cell lines, respectively. Data sourced from Sharma, S. et al. J Med Chem 2024.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Temozolomide-sensitive (Pt3) and -resistant (Pt3R) glioblastoma cell lines.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.

Measurement of Cellular ROS

-

Reagent: Dihydrorhodamine 123 (DHR123).

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at the desired concentrations for 48 hours.

-

After treatment, harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS containing DHR123 and incubate for 30 minutes at 37°C in the dark.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in cellular ROS.

-

Measurement of Mitochondrial ROS

-

Reagent: MitoSOX Red mitochondrial superoxide indicator.

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound for 48 hours.

-

Following treatment, wash the cells with warm PBS.

-

Incubate the cells with MitoSOX Red reagent and Hoechst 33342 (for nuclear staining) for 10-15 minutes at 37°C, protected from light.

-

Wash the cells again with warm PBS.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The intensity of the red fluorescence is indicative of mitochondrial ROS levels.

-

Western Blotting

-

Procedure:

-

Treat cells with this compound for 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Catalase, SOD1, Glutathione Reductase, GPX1, EZH2, H3K27me3, Caspase-3, and cleaved Caspase-3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First dual EZH2/HSP90 inhibitor against glioblastoma reported | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for EZH2/HSP90-IN-29 in Vitro Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the dual EZH2 and HSP90 inhibitor, EZH2/HSP90-IN-29, in in vitro cell culture experiments. This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for assessing the inhibitor's effects on cancer cells, particularly glioblastoma.

Mechanism of Action

This compound is a first-in-class dual inhibitor that targets both Enhancer of zeste homolog 2 (EZH2) and Heat shock protein 90 (HSP90).[1][2] EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4][5][6][7] It primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to epigenetic gene silencing.[3][4][5] In many cancers, including glioblastoma, EZH2 is overexpressed and contributes to tumor progression by silencing tumor suppressor genes.[2][3][4][6]

HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[8][9][10] By inhibiting HSP90, this compound leads to the degradation of these client proteins.[8][9] The dual inhibition of EZH2 and HSP90 by this compound has been shown to induce apoptosis, cause cell cycle arrest in the M phase, and increase the accumulation of reactive oxygen species (ROS), ultimately leading to cancer cell death, particularly in temozolomide-resistant glioblastoma cells.[1][2] The interaction between EZH2 and HSP90 is crucial for stabilizing the EZH2 protein, and inhibition of HSP90 can lead to EZH2 degradation.[8][11]

Quantitative Data

The following table summarizes the inhibitory activity of the dual EZH2/HSP90 inhibitor.

| Target | IC50 Value | Cell Lines | Reference |

| EZH2 | 6.29 nM | Glioblastoma (TMZ-resistant) | [1][2] |

| HSP90 | 60.1 nM | Glioblastoma (TMZ-resistant) | [1][2] |

Experimental Protocols

Protocol 1: Glioblastoma Cell Culture

This protocol describes the general procedure for culturing glioblastoma cell lines for use in experiments with this compound.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, T98G, or temozolomide-resistant lines)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or for experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

-

Glioblastoma cells

-

This compound

-

96-well plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[12]

-